1,1,3,5-Tetramethyl-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
14656-06-5 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1,3,5-tetramethylindene |
InChI |
InChI=1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3 |
InChI Key |
OIPWFYHULPYGNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C=C2C)(C)C |
Other CAS No. |
14656-06-5 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies of 1,1,3,5 Tetramethyl 1h Indene Transformations
Mechanistic Pathways of Gold-Catalyzed Indene (B144670) Synthesis
Gold(I) catalysts have emerged as powerful tools for the synthesis of complex organic molecules, including substituted indenes. The synthesis of polysubstituted indenes, such as 1,1,3,5-Tetramethyl-1H-indene, from acyclic precursors like ynamides is believed to proceed through a cascade of reactions involving several key intermediates. While the direct synthesis of this compound via this specific gold-catalyzed pathway is not explicitly detailed in the literature, the general mechanism for the formation of substituted indenes from ynamides provides a plausible route.
The initial step in the gold-catalyzed intramolecular hydroalkylation of ynamides involves the activation of the alkyne moiety by a cationic gold(I) complex. organic-chemistry.org This coordination of the gold catalyst to the ynamide generates a highly electrophilic activated keteniminium ion intermediate. organic-chemistry.orgtandfonline.com These keteniminium ions are among the most electrophilic intermediates known and are highly reactive towards even weak nucleophiles. organic-chemistry.org The formation of this intermediate is a critical step that initiates the subsequent cyclization cascade.
The nature of the ligand on the gold(I) catalyst plays a pivotal role in the efficiency and outcome of the reaction. N-heterocyclic carbene (NHC) ligated gold complexes, such as IPrAuNTf2, have been shown to be superior catalysts compared to phosphine-ligated gold complexes like Ph3PAuNTf2 for the synthesis of indenes from ynamides. organic-chemistry.org The NHC ligands are strong σ-donors, which enhances the π-acidity of the gold center, thereby promoting the initial activation of the ynamide and the formation of the keteniminium ion. The ligand can also influence the stability of the transition state of the rate-determining hydride shift, with computational studies indicating that the gold catalyst significantly lowers the activation barrier for this step compared to an acid-catalyzed pathway. tandfonline.com
| Catalyst Component | Role in Reaction Mechanism |
| Gold(I) Center | Activates the ynamide alkyne, facilitating the formation of the keteniminium ion. |
| N-Heterocyclic Carbene (NHC) Ligand | Enhances the catalytic activity of the gold center and stabilizes the transition state of the hydride shift. |
| Counterion (e.g., NTf2-) | Influences the overall reactivity and stability of the catalytic species. |
Elucidation of Rearrangement Mechanisms in Cyclialkylation Reactions
The synthesis of substituted indenes can also involve rearrangement reactions, particularly in the context of cyclialkylation processes where a carbocationic intermediate is formed. These rearrangements can lead to the formation of different constitutional isomers and are a key consideration in the synthesis of highly substituted indenes.
In acid-catalyzed cyclizations that form the indene skeleton, carbocationic intermediates are central to the reaction mechanism. These carbocations can undergo skeletal rearrangements, or "framework transpositions," to yield more stable intermediates. One such rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group. rsc.orgwikipedia.orglscollege.ac.in For instance, in the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes, a stable benzylic carbocation is formed, which then cyclizes to the indene. organic-chemistry.org If the substitution pattern allows, this carbocation could undergo a Wagner-Meerwein shift prior to or after cyclization, leading to a rearranged indene product.
Another potential pathway for framework transposition involves the rearrangement of vinylcyclopropenes catalyzed by Lewis acids. In this process, a zwitterionic intermediate is proposed, which undergoes ring-opening and subsequent intramolecular Friedel-Crafts reaction to form the indene skeleton. acs.org The specific pathway and the final product are dependent on the substitution pattern of the starting material and the reaction conditions.
| Rearrangement Type | Description |
| Wagner-Meerwein Rearrangement | A 1,2-shift of an alkyl, aryl, or hydride group to a neighboring carbocation center. |
| Vinylcyclopropene Rearrangement | Ring-opening of a vinylcyclopropene to a zwitterionic intermediate followed by intramolecular cyclization. |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of indene synthesis and rearrangement, deuterium (B1214612) (2H) or carbon-13 (13C) labeling can be employed to distinguish between different proposed mechanistic pathways.
For example, in a suspected Wagner-Meerwein rearrangement, selective deuterium labeling of a migrating group or the carbon framework can provide definitive evidence for the shift. By analyzing the position of the deuterium label in the final indene product using techniques like NMR spectroscopy or mass spectrometry, it is possible to confirm whether the proposed rearrangement has occurred. While specific isotopic labeling studies confirming framework transposition in the synthesis of this compound are not documented, the synthesis of selectively deuterated indenes has been reported, highlighting the feasibility of such studies. researchgate.net This approach remains a critical tool for the validation of proposed mechanistic schemes in complex organic transformations. nih.govuea.ac.uk
Despite a comprehensive search for scientific literature, there is currently insufficient available data to generate a detailed article on the specific reaction mechanisms of "this compound" as outlined in the user's request.
The requested article structure focuses on highly specific areas of mechanistic organic chemistry:
Cycloisomerization Mechanisms Involving Metal-Vinylidene Intermediates
Theoretical Analysis of Keto-Enol Tautomerism in Indanedione Systems Derived from this compound
Molecular Mechanisms of Cycloaddition Reactions with Indene-Derived Reactants from this compound
While general principles and studies exist for these reaction types with other classes of compounds, specific research, including detailed mechanistic studies, theoretical analyses, and data tables for this compound and its direct derivatives, could not be located.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on "this compound." The generation of such an article would require speculative information, which falls outside the scope of providing fact-based and scientifically referenced content.
Derivatization and Functionalization Strategies for 1,1,3,5 Tetramethyl 1h Indene
Oxidation Reactions of Indene (B144670) Derivatives
The oxidation of indene derivatives can lead to a range of valuable products, including indanones and indenediones, which are important intermediates in organic synthesis. While specific studies on the oxidation of 1,1,3,5-tetramethyl-1H-indene are not extensively documented, the reactivity of the indene core suggests several viable oxidative pathways.
One common method for the oxidation of the activated methylene (B1212753) group in an indane to a ketone is through the use of various oxidizing agents. For instance, N-hydroxyphthalimide (NHPI) in conjunction with a co-catalyst is often employed for the aerobic oxidation of C-H bonds. Another approach involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), which are known to convert allylic methylenes to the corresponding carbonyl compounds.
Furthermore, the double bond within the five-membered ring of the indene system is susceptible to oxidative cleavage. Ozonolysis, a powerful tool for cleaving carbon-carbon double bonds, would be expected to cleave the endocyclic double bond of this compound. This reaction, typically followed by a reductive or oxidative work-up, would yield a diketone or a dicarboxylic acid derivative, respectively, opening up further avenues for functionalization.
Peracid oxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), is another potential route. While often used for epoxidation of alkenes, under certain conditions, peracids can also effect the oxidation of allylic C-H bonds, potentially leading to the formation of an allylic alcohol or an enone. The specific outcome of these reactions would be highly dependent on the reaction conditions and the steric and electronic properties of the this compound substrate.
Reduction and Hydrogenation Processes
The reduction and hydrogenation of this compound offer pathways to saturated indane derivatives, which can possess distinct chemical and physical properties. A key focus in this area is the selective hydrogenation of the exocyclic double bond that may be present in derivatives, or the endocyclic double bond of the parent indene.
Selective Hydrogenation of Exocyclic Double Bonds
In derivatives of this compound that feature an exocyclic double bond, selective hydrogenation of this bond without affecting the aromatic ring is a common requirement. This can typically be achieved using catalytic hydrogenation with a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity. For example, catalytic hydrogenation of the exocyclic double bond in ent-kaurane diterpene glycosides has been successfully carried out using various catalysts, including Pt/C and Pd(OH)₂. nih.gov These conditions are generally mild enough to preserve the aromaticity of the benzene (B151609) ring.
Optimization of Hydrogenation Parameters
The efficiency and selectivity of hydrogenation reactions are highly dependent on several parameters. Optimizing these factors is critical to maximize the yield of the desired product and minimize side reactions. Key parameters include:
Catalyst Selection: The nature of the metal (e.g., Pd, Pt, Rh, Ni) and the support (e.g., carbon, alumina) can significantly influence the reaction outcome.
Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid.
Hydrogen Pressure: Higher hydrogen pressures generally increase the rate of reaction but can sometimes lead to over-reduction.
Temperature: The reaction temperature affects the rate of hydrogenation. Optimization is often required to find a balance between a reasonable reaction time and the prevention of side reactions.
Reaction Time: Monitoring the reaction progress is essential to stop the reaction once the desired transformation is complete, preventing further reduction of other functional groups.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize these parameters for the hydrogenation of this compound derivatives.
Synthesis of Spirobiindene Derivatives with Multiple Substituents
Spirobiindene derivatives are a class of compounds characterized by two indene units linked by a common spiro-carbon atom. These structures are of interest due to their rigid, three-dimensional frameworks, which can impart unique optical and electronic properties. The synthesis of spirobiindene derivatives from this compound would involve the formation of a new carbon-carbon bond at the C1 position.
While a direct synthesis from this compound is not prominently described, related methodologies provide a blueprint for such transformations. For instance, palladium-catalyzed C-H activation and annulation reactions have been utilized to synthesize spirobi[indene]-1,3-diones from 2-aryl-1,3-indandiones and alkynes. nih.gov This suggests that a similar strategy, potentially involving the activation of the C-H bond at the 1-position of this compound followed by coupling with a suitable partner, could be a viable route.
Another approach could involve the acid-catalyzed dimerization of an appropriate indene precursor. The specific substitution pattern of this compound would influence the feasibility and outcome of such a reaction.
Introduction of Functional Groups onto the Indene Core
The introduction of new functional groups onto the aromatic ring of the this compound core is a key strategy for modifying its properties and enabling further derivatization. Electrophilic aromatic substitution is a fundamental method for achieving this. The existing methyl groups on the aromatic ring are ortho- and para-directing activators, which will influence the position of incoming electrophiles.
Common electrophilic substitution reactions that could be applied to the this compound core include:
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl (-COR) group |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Introduction of an alkyl (-R) group |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group |
The regioselectivity of these reactions will be dictated by the directing effects of the existing methyl groups and the steric hindrance they impose. The newly introduced functional groups can then serve as handles for a wide range of subsequent transformations, significantly expanding the chemical space accessible from the this compound scaffold.
Formation of Schiff Base Derivatives from Indenediones
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Indenediones, which can potentially be synthesized from this compound via oxidation, are excellent precursors for the formation of Schiff base derivatives. The presence of two carbonyl groups in an indene-1,3-dione offers the possibility of forming mono- or bis-Schiff bases.
The synthesis of Schiff bases from indane-1,3-dione is a well-established transformation. encyclopedia.pub The reaction typically involves refluxing the indenedione with a primary amine in a suitable solvent, often with a catalytic amount of acid. A wide variety of primary amines, both aliphatic and aromatic, can be used, allowing for the synthesis of a diverse library of Schiff base derivatives.
Computational and Theoretical Investigations of 1,1,3,5 Tetramethyl 1h Indene
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms. For 1,1,3,5-Tetramethyl-1H-indene, DFT studies would be instrumental in mapping out potential reaction pathways, determining selectivity, and understanding its reactivity.
Global reactivity indices derived from DFT are crucial for quantifying the chemical reactivity of a molecule. These descriptors, such as electrophilicity and nucleophilicity, help predict how a molecule will behave in a chemical reaction. The calculations are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity indices include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity (N): Measures the ability of a molecule to donate electrons.
For this compound, a data table of these indices would look like the following hypothetical example, which illustrates the type of information generated from such a study.
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | - |
| LUMO Energy | ELUMO | - |
| Energy Gap | ΔE | - |
| Ionization Potential (I) | I ≈ -EHOMO | - |
| Electron Affinity (A) | A ≈ -ELUMO | - |
| Electronegativity (χ) | χ = (I+A)/2 | - |
| Chemical Hardness (η) | η = (I-A)/2 | - |
| Electrophilicity Index (ω) | ω = χ²/2η | - |
No specific published data is available for this compound. Values are placeholders.
Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of activation energies (Ea). A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to become products. DFT is a reliable method for locating TS structures and calculating their energies. The activation energy is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For a reaction involving this compound, computational analysis would reveal the energetic favorability of different potential pathways.
Semi-Empirical Molecular Orbital Theory (PM3) for Structural and Electronic Properties
Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. PM3 is particularly useful for studying the structural and electronic properties of organic compounds.
A key application of PM3 is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, this would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for assessing the planarity of the indene (B144670) ring system and the orientation of the tetramethyl substituents.
PM3 can also be used to calculate various electronic properties.
Relative Binding Energies: By comparing the energies of different isomers or conformers, their relative stabilities can be determined.
Atomic Charges: The distribution of electron density across the molecule can be estimated through atomic charge calculations, such as Mulliken population analysis. This helps identify electrophilic and nucleophilic sites.
HOMO/LUMO Energies: Similar to DFT, PM3 calculates the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
A hypothetical data table summarizing PM3 calculation results for this compound is shown below.
| Property | Calculated Value |
|---|---|
| Heat of Formation (kcal/mol) | - |
| HOMO Energy (eV) | - |
| LUMO Energy (eV) | - |
| HOMO-LUMO Gap (eV) | - |
| Dipole Moment (Debye) | - |
No specific published data is available for this compound. Values are placeholders.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying organic reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. This theory uses tools that analyze the electron density, such as the Electron Localization Function (ELF), to provide a detailed picture of bond formation and breaking during a reaction.
For a reaction involving this compound, an MEDT study would analyze the changes in the electron density along the reaction pathway. This would elucidate the molecular mechanism, distinguishing between, for example, concerted, stepwise, or polar mechanisms. By examining the GEDT (Global Electron Density Transfer) at the transition state, the polar nature of the reaction can be characterized, providing a deeper understanding of why a particular reaction pathway is favored.
Theoretical Studies of Hydrogen Shift Reactions and Tunneling Effects
Conformation and Isomer Stability Studies
No theoretical studies detailing the conformational analysis or the relative stability of isomers of this compound were found.
Advanced Spectroscopic and Analytical Characterization of 1,1,3,5 Tetramethyl 1h Indene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity of atoms and infer the three-dimensional structure of a compound. uobasrah.edu.iq
¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Analysis
The structural elucidation of 1,1,3,5-Tetramethyl-1H-indene is heavily reliant on ¹H and ¹³C NMR spectroscopy. The chemical shift (δ), reported in parts per million (ppm), for each unique proton and carbon nucleus provides critical information about its local electronic environment. modgraph.co.uk
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinylic proton, and the four methyl groups. The aromatic protons on the benzene (B151609) ring will typically appear in the range of δ 7.0-7.5 ppm. wisc.edu Their specific shifts and coupling patterns are influenced by the positions of the methyl substituents. The lone vinylic proton on the five-membered ring is expected to resonate further downfield. The methyl groups will appear as sharp singlet signals in the upfield region of the spectrum. The two geminal methyl groups at the C1 position (1,1-dimethyl) are expected to be magnetically equivalent and produce a single intense peak, while the methyl groups at the C3 and C5 positions will have distinct chemical shifts reflecting their different positions on the indene (B144670) scaffold.
The ¹³C NMR spectrum provides complementary information, showing a separate signal for each unique carbon atom. The chemical shifts for the aromatic and vinylic carbons appear in the downfield region (typically δ 120-150 ppm), while the aliphatic methyl carbons are found in the upfield region (δ 15-30 ppm). ias.ac.in The quaternary carbons, such as C1, C3, and C5, will also exhibit characteristic chemical shifts. thieme-connect.de The precise chemical shifts can be predicted using empirical additivity rules or computational models and are confirmed by experimental data. pdx.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.4 | 120 - 145 |
| Vinylic CH | 6.0 - 6.5 | 130 - 145 |
| C1-CH₃ (x2) | 1.2 - 1.5 | 25 - 30 |
| C3-CH₃ | 2.0 - 2.3 | 15 - 20 |
| C5-CH₃ | 2.2 - 2.5 | 20 - 25 |
| Quaternary C | --- | 140 - 150 |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. uni-saarland.de
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like tetramethyl-indene derivatives. tdi-bi.com In this technique, the sample is first vaporized and separated based on boiling point and polarity by passing it through a capillary column in the gas chromatograph. tdi-bi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and detected.
GC-MS is particularly effective for identifying and profiling this compound in complex mixtures, such as fuels or environmental samples containing numerous alkylated aromatic hydrocarbons. cedre.frbohrium.com The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra (like the NIST/EPA/NIH Mass Spectral Library), the compound can be confidently identified. nist.gov This technique allows for the separation and identification of various isomers of tetramethyl-indene, which may have very similar properties. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC×GC-TOFMS for Trace Analysis
For the detection of trace amounts of volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique. nih.gov It is a solvent-free method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) to adsorb volatile analytes. nih.gov The fiber is then transferred to the GC injector for thermal desorption and analysis.
When coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS), the analytical power is significantly enhanced. mdpi.com GC×GC uses two different columns to provide a much higher degree of separation than conventional GC, which is crucial for resolving trace components in highly complex matrices. mdpi.comresearchgate.net The TOFMS allows for rapid acquisition of full mass spectra with high sensitivity. core.ac.uk This combination (HS-SPME-GC×GC-TOFMS) is ideal for the trace analysis of compounds like this compound in food, beverages, or environmental samples where it might be present as a contaminant or aroma compound. researchgate.netresearchgate.net
Analysis of Mass Fragmentation Patterns for Structural Confirmation
In electron impact (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum shows a molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks at lower m/z values. The analysis of these fragmentation patterns is a cornerstone of structural confirmation. miamioh.edu
For this compound (molecular weight: 172.27 g/mol ), the molecular ion peak is expected at m/z = 172. A characteristic and often most abundant fragment results from the loss of a methyl group (CH₃•, 15 Da) via benzylic cleavage, which is a favorable fragmentation pathway for alkylated aromatic compounds, leading to a stable cation. libretexts.org This would produce a prominent peak at m/z = 157 (172 - 15). chromatographyonline.com Further fragmentation could involve the loss of other neutral molecules like ethene. The fragmentation pattern of an unknown can be compared to that of known isomers or reference spectra to confirm its specific structure. uni-saarland.denih.gov For example, the mass spectrum of the related isomer 2,3-dihydro-1,1,4,5-tetramethyl-1H-indene shows a strong base peak at m/z 159, likely corresponding to the loss of a methyl group. nist.gov
Table 2: Predicted Key Mass Fragments for this compound (C₁₃H₁₆)
| m/z Value | Proposed Fragment | Proposed Neutral Loss |
| 172 | [C₁₃H₁₆]⁺ | (Molecular Ion) |
| 157 | [C₁₂H₁₃]⁺ | CH₃• |
| 142 | [C₁₁H₁₀]⁺ | C₂H₆ |
| 129 | [C₁₀H₉]⁺ | C₃H₇• |
| 115 | [C₉H₇]⁺ | C₄H₉• |
Note: These predictions are based on common fragmentation pathways for alkylated aromatic compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Polymorphism
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show a combination of absorptions characteristic of its aromatic and substituted cyclopentene (B43876) rings.
Functional Group Identification: The primary vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the four methyl groups, these absorptions are expected in the 2975-2850 cm⁻¹ range.
C=C Stretching: Vibrations from the aromatic ring and the double bond in the five-membered ring would appear in the 1650-1450 cm⁻¹ region. Substituted benzene rings often show a characteristic pattern of sharp bands in this area.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur in the 1470-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of out-of-plane bending is particularly indicative of the substitution pattern on the aromatic ring.
Experimental and theoretical IR spectra of the parent compound, indene, show its main absorptions are related to these fundamental vibrations. researchgate.net The addition of four methyl groups in this compound would introduce strong aliphatic C-H stretching and bending modes while shifting the frequencies of the aromatic ring vibrations due to electronic and mass effects.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2975 - 2850 | Methyl Groups (CH₃) |
| Aromatic C=C Stretch | 1625 - 1450 | Aromatic Ring |
| Alkene C=C Stretch | 1650 - 1600 | Cyclopentene Ring |
| Aliphatic C-H Bend | 1470 - 1365 | Methyl Groups (CH₃) |
| Aromatic C-H Bend | 900 - 675 | Aromatic Ring |
Polymorphism Analysis: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. IR spectroscopy can be a valuable tool for identifying and characterizing polymorphism. In the solid state, intermolecular interactions within the crystal lattice can influence the vibrational modes of the molecule. As a result, different polymorphs can display noticeable differences in their IR spectra, such as the splitting of absorption bands, the appearance of new bands, or shifts in peak positions. researchgate.net Although no specific studies on the polymorphism of this compound are documented, this technique remains a primary method for such investigations in solid-state chemistry.
X-ray Diffraction for Solid-State Structure Determination
For this compound, an XRD analysis would yield crucial structural parameters. While a specific crystal structure has not been published for this exact compound, the analysis would provide the following information:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.
This data allows for the unambiguous determination of the solid-state structure, confirming the connectivity and stereochemistry of the molecule.
Interactive Data Table: Crystallographic Data Obtainable from XRD
| Parameter | Description | Example Data |
| Chemical Formula | Sum of atoms in the molecule | C₁₃H₁₆ |
| Formula Weight | Molar mass of the compound | 172.27 g/mol |
| Crystal System | Symmetry classification of the crystal | Data not available |
| Space Group | Symmetry group of the unit cell | Data not available |
| a, b, c (Å) | Unit cell axis lengths | Data not available |
| α, β, γ (°) | Unit cell angles | Data not available |
| Volume (ų) | Volume of the unit cell | Data not available |
| Z | Number of molecules per unit cell | Data not available |
UV/Vis, Raman, and Dielectrometry for Tautomeric Equilibria and Molecular Associations
UV/Vis absorption spectroscopy, Raman spectroscopy, and dielectrometry are powerful techniques for investigating dynamic processes in solution, such as tautomeric equilibria and molecular associations.
UV/Vis Spectroscopy: This technique probes the electronic transitions within a molecule. The indene system contains a chromophore that absorbs UV light, primarily due to π→π* transitions. The position (λ_max) and intensity of these absorption bands are sensitive to the molecular environment and structure.
Tautomeric Equilibria: If this compound were to exist in equilibrium with a tautomeric form (e.g., an iso-indene structure), each tautomer would likely have a distinct UV/Vis spectrum. nih.govnih.gov Changes in solvent polarity or pH could shift the equilibrium, leading to observable changes in the absorption spectrum, allowing for the quantification of the equilibrium constant. researchgate.netuclouvain.besemanticscholar.org
Molecular Associations: Aggregation or association of molecules in solution can perturb the electronic energy levels. This often results in a shift of the λ_max to shorter wavelengths (hypsochromic or blue shift) for certain types of aggregates (H-aggregates) or to longer wavelengths (bathochromic or red shift).
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule, making it complementary to IR spectroscopy. libretexts.org It is particularly useful for studying species in solution.
Tautomeric Equilibria: Since different tautomers have distinct sets of chemical bonds, their Raman spectra would act as unique fingerprints. The appearance, disappearance, or shift of specific Raman bands corresponding to the functional groups of each tautomer can be used to monitor the equilibrium. irdg.org
Molecular Associations: Intermolecular interactions can affect the polarizability of bonds, leading to changes in the intensity and frequency of Raman scattering peaks. mdpi.com Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to match an electronic absorption band, can selectively enhance the vibrational modes associated with the chromophore, providing enhanced sensitivity to changes in molecular structure and association. nih.gov
Dielectrometry: This less common technique measures the dielectric constant of a solution, which is related to the net dipole moment of the solute molecules.
Interactive Data Table: Application of Spectroscopic Techniques
| Technique | Phenomenon Studied | Observable Effect |
| UV/Vis Spectroscopy | Tautomeric Equilibria | Shift in λ_max, change in absorbance intensity |
| Molecular Association | Hypsochromic or bathochromic shifts in λ_max | |
| Raman Spectroscopy | Tautomeric Equilibria | Appearance/disappearance of characteristic bands |
| Molecular Association | Changes in peak intensity and frequency | |
| Dielectrometry | Tautomeric Equilibria | Change in bulk dielectric constant |
| Molecular Association | Change in bulk dielectric constant |
Applications in Advanced Organic Synthesis and Materials Science
Role as Building Blocks in Complex Molecule Synthesis
Indene (B144670) and its derivatives are recognized as crucial building blocks in organic synthesis. researchgate.net The indene skeleton is present in numerous natural products and biologically active molecules. researchgate.net Synthetic chemists utilize the reactivity of the indene structure to construct more complex, polycyclic aromatic compounds and chiral molecules. researchgate.net Various catalytic methods, including those employing palladium, rhodium, and iron, have been developed to synthesize functionalized indene derivatives from readily available starting materials. researchgate.netorganic-chemistry.org These synthetic routes allow for the controlled construction of indene-based molecules that can be further elaborated into advanced materials or pharmaceutical agents. researchgate.net
Intermediates in the Production of Specialty Chemicals and Materials
Derivatives of indene are key intermediates in the production of a range of specialty chemicals. One of the primary industrial applications of indene is in the manufacturing of indene/coumarone thermoplastic resins. Beyond this, the functionalized indane core, the saturated counterpart to indene, is used to create monomers for high-performance polymers. For instance, diamine derivatives of indane are used to synthesize bismaleimides, which are precursors to high-temperature resistant polyimide resins. tandfonline.comtandfonline.com The synthesis of these diamines often begins with the acid-catalyzed dimerization of molecules like α-methyl styrene (B11656) to form a trimethyl phenyl indane structure, which is then functionalized through nitration and reduction to produce the necessary diamine intermediate. tandfonline.comtandfonline.com This highlights the role of the indane structure as a stable nucleus for building specialty monomers. tandfonline.com
Polymerization Studies and Materials Development
The unique structure of indene and its derivatives makes them valuable monomers for polymerization studies, leading to the development of materials with tailored properties.
Bismaleimides (BMIs) are a class of thermosetting polyimides known for their excellent thermal stability, mechanical properties, and resistance to humidity at elevated temperatures. cnrs.frorientjchem.org They are synthesized by reacting a diamine with maleic anhydride (B1165640) in a two-step process involving the formation of a bismaleamic acid followed by imidization. tandfonline.comcnrs.fr
Indane-derived diamines can be used to synthesize novel BMI monomers. For example, 5(6)-amino-1(4′-aminophenyl)-1,3,3′-trimethyl indane has been used to create a bismaleimide (B1667444) that can be thermally cured to form a highly cross-linked polymer network. tandfonline.comtandfonline.com The polymerization can proceed through the addition reactions of the maleimide (B117702) double bonds, either via homopolymerization or through a Michael addition reaction with other nucleophiles like diamines. researchgate.net The incorporation of the bulky, rigid indane structure into the polymer backbone is a strategy to enhance the thermal and mechanical stability of the resulting material. tandfonline.com
Table 1: Synthesis Steps for Indane-Derived Bismaleimide
| Step | Reactants | Product |
|---|---|---|
| 1. Diamine Synthesis | α-Methyl Styrene (via dimerization), Nitrating agents, Reducing agents (e.g., hydrazine (B178648) hydrate) | 5(6)-amino-1(4′-aminophenyl)-1,3,3′-trimethyl indane |
| 2. Bismaleamic Acid Formation | Indane Diamine, Maleic Anhydride | Bismaleamic Acid Intermediate |
| 3. Imidization | Bismaleamic Acid, Acetic Anhydride, Sodium Acetate | Indane-Derived Bismaleimide (BMI) |
This table outlines the general synthetic pathway for creating bismaleimide polymers from an indane-based diamine, as described in the literature. tandfonline.comtandfonline.com
The thermal behavior of polymers is critical for determining their processing conditions and application limits. etflin.com Indene-based polymers, such as polyindene and indane-derived polyimides, are studied for their thermal stability.
Thermogravimetric analysis (TGA) is used to evaluate the thermal degradation of these polymers. For instance, studies on polyindene (PI) have shown that it pyrolyzes back to the indene monomer with high yield, suggesting potential for recyclability. tandfonline.com The decomposition enthalpy for this process has been determined to be 101.6 kJ/mol, with an activation enthalpy of 164 kJ/mol. tandfonline.com
Table 2: Thermal Properties of Polyindene
| Property | Value | Method |
|---|---|---|
| Decomposition Enthalpy | 101.6 kJ/mol | DSC/TGA-FTIR |
| Activation Enthalpy of Pyrolysis | 164 kJ/mol | DSC/TGA-FTIR |
Data derived from thermal decomposition studies of polyindene. tandfonline.com
Living polymerization techniques are powerful methods for synthesizing polymers with well-defined structures, low molar mass distribution, and complex architectures like block copolymers. wikipedia.org Living cationic polymerization is particularly suited for nucleophilic monomers like indene and its derivatives, which can stabilize the required carbocationic active site. wikipedia.orgacs.org
This process is characterized by the controlled initiation and propagation of polymer chains while minimizing termination and chain transfer reactions. wikipedia.orgyoutube.com This control is often achieved by establishing an equilibrium between active cationic propagating chains and dormant, unreactive species. youtube.com While the polymerization rate may be slower than conventional methods, this control allows for the precise design of polymer chains. youtube.com Initiating systems for the living cationic polymerization of indene often involve a combination of an initiator (e.g., cumyl methyl ether) and a Lewis acid co-initiator (e.g., titanium tetrachloride). acs.orgacs.org This method provides a pathway to create novel polyindenes and copolymers with tailored properties for advanced applications.
Potential in Organic Electronics (e.g., OLEDs, OFETs)
The conjugated π-system of the indene core makes it an attractive component for materials used in organic electronics. researchgate.net Indene derivatives have been explored for their potential in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic solar cells. researchgate.netnih.gov
One area of research involves the synthesis of indene-fullerene (C60) adducts to be used as electron-transporting materials (ETMs) in perovskite solar cells. nih.govacs.org These materials are created via a Diels-Alder cycloaddition reaction between an indene derivative and C60. nih.govacs.org By modifying the functional groups on the indene ring, researchers can tune the electronic properties, such as the lowest unoccupied molecular orbital (LUMO) energy levels, to optimize electron extraction from the photoabsorber in a solar cell. nih.govresearchgate.net
Furthermore, the indene unit is a key component of larger, fully conjugated systems like indenofluorenes. nih.gov These molecules, which can contain an antiaromatic indacene core, exhibit high electron affinities and broad absorption spectra, making them promising scaffolds for new electron-accepting materials in various organic electronic devices. nih.gov
Supramolecular Assembly Applications of Spiro-Indene Scaffolds
The application of spiro-indene scaffolds, including derivatives of 1,1,3,5-Tetramethyl-1H-indene, in the field of supramolecular chemistry is an emerging area of research with significant potential. The unique structural characteristics of spiro-indenes make them attractive candidates for the construction of complex, non-covalently bonded molecular architectures. Supramolecular chemistry focuses on the chemistry 'beyond the molecule,' examining the weaker and reversible non-covalent interactions that govern molecular recognition, self-assembly, and host-guest chemistry. wikipedia.org
The inherent rigidity and well-defined three-dimensional geometry of the spiro-indene framework are key attributes for designing molecular building blocks for supramolecular assemblies. molport.com This structural preorganization can reduce the entropic penalty associated with the formation of ordered structures, thereby facilitating self-assembly processes. The spirocyclic nature of these molecules provides a fixed spatial arrangement of functional groups, which is crucial for achieving high selectivity and stability in host-guest interactions. molport.com
While extensive research has focused on the synthesis of diverse spiro-indene derivatives for applications in areas such as asymmetric catalysis and medicinal chemistry, their exploration in supramolecular assembly is still in its early stages. nih.govrsc.org The development of synthetic methodologies that allow for the introduction of specific recognition sites, such as hydrogen-bonding motifs or metal-coordinating ligands, onto the spiro-indene scaffold is a critical step toward their broader use in creating functional supramolecular systems.
Future research in this area may lead to the development of novel spiro-indene-based host molecules for the selective recognition of guest species, the formation of intricate self-assembled structures like capsules or cages, and the construction of responsive materials where the assembly and disassembly can be controlled by external stimuli. The chiral nature of many spiro-indene scaffolds also presents opportunities for their use in enantioselective recognition and separation processes. nih.gov
Environmental and Geochemical Occurrence and Analytical Detection
Detection of 1,1,3,5-Tetramethylindene Derivatives in Geological Samples
While direct and frequent detection of 1,1,3,5-tetramethylindene derivatives in geological samples is not extensively documented in readily available literature, the presence of alkylated indenes and other polycyclic aromatic hydrocarbons (PAHs) is a common feature of sedimentary organic matter. These compounds are typically formed through the diagenesis and catagenesis of organic material over geological timescales. The analysis of such complex mixtures often involves sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS), which can resolve and identify individual components.
The characterization of kerogens, the insoluble organic matter in sedimentary rocks, through pyrolysis-GC-MS often yields a complex mixture of aliphatic and aromatic compounds. Among these, alkylbenzenes and alkylnaphthalenes are frequently identified. While specific isomers of tetramethylindene are not always explicitly detailed, their potential presence as minor components within the broader class of aromatic hydrocarbons is plausible, arising from the thermal degradation of specific biogenic precursors. The analysis of kerogen density fractions from Cretaceous and Miocene organic-rich marine shales, for example, revealed the presence of various alkylbenzenes and isoprenoid hydrocarbons, indicating the transformation of microbial and algal organic matter.
| Geological Sample Type | Typical Analytical Technique | Commonly Detected Aromatic Compounds | Potential for Tetramethylindene Derivative Presence |
|---|---|---|---|
| Sedimentary Rocks (Shales, Mudstones) | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Alkylbenzenes, Alkylnaphthalenes, Alkylphenanthrenes | Possible as a minor, unresolved component |
| Crude Oils | Gas Chromatography-Mass Spectrometry (GC-MS) | Alkylated PAHs, Isoprenoid derivatives | Possible, depending on source rock and thermal history |
| Soils and Recent Sediments | Solvent Extraction followed by GC-MS | PAHs from petrogenic and pyrogenic sources | Possible in contaminated sites or areas with high organic input |
Identification in Pyrolysis Products of Organic Matter
The thermal decomposition (pyrolysis) of organic matter, such as biomass and kerogen, is a well-established method for both analytical characterization and the production of bio-oils. The resulting pyrolysate is a complex mixture of hundreds of organic compounds, including aromatic hydrocarbons. The formation of indene (B144670) and its alkylated derivatives during pyrolysis is a recognized reaction pathway.
Studies on the pyrolysis of various biomass feedstocks have shown the generation of a wide array of aromatic compounds. While many studies focus on major products like phenols, furans, and simple aromatic hydrocarbons, the formation of more complex structures like indenes is also observed. For instance, the pyrolysis of indene itself has been studied to understand the growth mechanisms of larger PAHs, with the indenyl radical being a key intermediate. This suggests that under pyrolytic conditions, smaller aromatic precursors can combine and rearrange to form more complex structures, including tetramethylindenes, although their specific identification and quantification can be challenging due to the complexity of the pyrolytic mixture.
The analysis of bio-oils produced from the fast pyrolysis of various biomass types using techniques like 13C NMR and GC-MS has provided detailed information on their chemical composition. While these analyses often categorize compounds into functional groups (e.g., aromatics, aliphatics), the specific identification of all individual isomers, such as 1,1,3,5-tetramethyl-1H-indene, requires high-resolution chromatographic and mass spectrometric methods.
| Organic Matter Source | Pyrolysis Conditions | Analytical Method | Key Aromatic Product Classes | Likelihood of this compound Formation |
|---|---|---|---|---|
| Kerogen (Marine Shales) | High Temperature (e.g., 600°C) | Py-GC-MS | Alkylbenzenes, Alkylnaphthalenes, Isoprenoid hydrocarbons | Moderate, as a product of kerogen breakdown |
| Biomass (e.g., Wood, Energy Crops) | Fast Pyrolysis (e.g., 500°C) | GC-MS, 13C NMR | Phenols, Furans, Benzenes, PAHs | Possible, through complex rearrangement reactions |
| Indene (Model Compound) | Flow Reactor (High Temperature) | Synchrotron VUV-PIMS | PAHs, Indenyl radicals | High, as a potential intermediate or byproduct |
Occurrence of Dihydro-Tetramethylindene in Volatile Emissions
The emission of volatile organic compounds (VOCs) from plants is a critical aspect of their interaction with the environment, playing roles in defense, communication, and attracting pollinators. While the majority of plant VOCs are terpenoids, fatty acid derivatives, and benzenoids, the diversity of emitted compounds is vast.
The occurrence of dihydro-tetramethylindene in volatile emissions is not a commonly reported phenomenon. However, the structural similarity of this compound to certain sesquiterpenoid-derived aromatic hydrocarbons suggests a potential, albeit likely rare, biogenic origin. Sesquiterpenes are a diverse class of C15 isoprenoids that can undergo various enzymatic and non-enzymatic transformations in plants, leading to a wide array of volatile and non-volatile secondary metabolites.
Analysis of floral scents and leaf volatiles from numerous plant species has identified hundreds of compounds. While common monoterpenes and sesquiterpenes dominate these profiles, trace amounts of more unusual compounds are often present. The detection of such minor components requires sensitive analytical techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. While no direct evidence from the searched literature confirms the emission of dihydro-tetramethylindene from plants, the possibility of its formation through the degradation or rearrangement of other plant metabolites, particularly under conditions of stress, cannot be entirely ruled out.
| Emission Source | Analytical Technique | Major Volatile Classes | Potential for Dihydro-Tetramethylindene Presence |
|---|---|---|---|
| Plant Foliage (constitutive/induced) | HS-SPME-GC-MS | Monoterpenes, Sesquiterpenes, Green Leaf Volatiles | Low, would represent a novel or rare biogenic compound |
| Floral Scents | Dynamic Headspace-GC-MS | Benzenoids, Terpenoids, Fatty Acid Derivatives | Very Low, not a typical floral volatile |
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, atom-economical reactions, and renewable resources. Future research into the synthesis of 1,1,3,5-Tetramethyl-1H-indene should prioritize the development of more sustainable methodologies.
Moreover, the development of synthetic pathways that utilize renewable starting materials would represent a significant advancement in the sustainable production of this compound and its derivatives.
Advanced Catalyst Design for Selective Indene (B144670) Functionalization
The targeted functionalization of the this compound core is crucial for tuning its properties and creating novel derivatives. Future research should focus on the design of advanced catalysts that can achieve high selectivity for C-H functionalization at specific positions on the indene ring.
Transition-metal catalysis has proven to be a powerful tool for C-H activation and subsequent functionalization. bohrium.comrsc.orgrsc.org The development of catalysts based on earth-abundant and less toxic metals, such as iron, cobalt, and manganese, is a key trend in sustainable chemistry. beilstein-journals.orgresearchgate.netnih.govnih.gov For this compound, designing catalysts that can selectively activate the remaining C-H bonds on the aromatic ring without disturbing the existing methyl groups is a significant challenge. Strategies employing directing groups that can be temporarily installed and later removed could provide a solution for achieving site-selectivity. rsc.orgnih.gov Furthermore, research into metalloradical catalysis, which can enable unique bond formations, may open up new avenues for the functionalization of this polyalkylated indene. uva.nl
| Catalyst Type | Potential Application in this compound Functionalization | Desired Outcome |
| Earth-Abundant Metal Catalysts (e.g., Fe, Co, Mn) | Selective C-H activation and functionalization of the aromatic ring. | Introduction of new functional groups at specific positions. |
| Directing Group-Assisted Catalysts | Regiocontrolled introduction of substituents. | Enhanced selectivity and predictability of functionalization. |
| Metalloradical Catalysts | Novel bond formations and functionalization pathways. | Access to previously inaccessible derivatives. |
High-Throughput Screening for Novel Reactions and Derivatives
High-throughput screening (HTS) has revolutionized the discovery and optimization of chemical reactions and the identification of molecules with desired properties. syngeneintl.com Applying HTS methodologies to this compound could significantly accelerate the exploration of its chemical space.
Future research should employ HTS to rapidly screen various catalysts, ligands, and reaction conditions for the synthesis and functionalization of this compound. nih.govresearchgate.net This approach can quickly identify optimal conditions for known transformations and uncover entirely new reactions. researchgate.net Automated synthesis platforms can be utilized to prepare libraries of derivatives based on the this compound scaffold. mpg.denih.govscripps.edufu-berlin.de These libraries can then be screened for various properties, such as photophysical characteristics or catalytic activity, leading to the discovery of novel functional materials or catalysts. The integration of HTS with enzyme engineering also presents an opportunity to develop biocatalytic routes for the synthesis and modification of this compound. nih.govdtu.dknih.govnih.gov
Integration of Computational Methods for Predictive Synthesis and Materials Design
Computational chemistry, particularly Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, offers powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. acs.orgacs.orgpku.edu.cnmdpi.com
Future research on this compound should leverage computational methods to:
Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the formation of the indene core and the mechanisms of its functionalization, aiding in the rational design of more efficient synthetic routes. pku.edu.cnmdpi.comacs.orgrsc.org
Predict Material Properties: QSAR and other modeling techniques can be used to predict the electronic, optical, and physical properties of novel derivatives of this compound. researchgate.netjddtonline.infosemanticscholar.orgrsc.orgimedpub.com This predictive capability can guide synthetic efforts towards materials with specific, desirable characteristics for applications in electronics or sensing.
Guide Catalyst Design: Computational modeling can assist in the design of new catalysts for selective functionalization by predicting catalyst-substrate interactions and activation energies.
| Computational Method | Application to this compound Research | Goal |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and functionalization. | Rational design of more efficient synthetic strategies. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of electronic, optical, and other material properties of derivatives. | Targeted synthesis of materials with desired functionalities. |
| Molecular Docking | (If applicable for biological targets) Predicting binding modes and affinities. | Exploring potential pharmaceutical applications. |
Exploration of New Application Avenues in Materials Science
While indene derivatives are known for their applications in materials science, the specific potential of this compound remains largely unexplored. Future research should focus on synthesizing novel materials derived from this compound and evaluating their performance in various applications.
One promising area is the development of polymers incorporating the this compound unit. The bulky and rigid nature of this scaffold could impart unique thermal and mechanical properties to polymers. Furthermore, functionalized derivatives could be investigated as organic semiconductors or components in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound may influence the molecular packing and charge transport properties of these materials.
Another potential application lies in the development of novel ligands for catalysis. The indene framework is a well-established ligand precursor in organometallic chemistry, and the tetramethyl substitution could modulate the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity.
Q & A
Q. What are the recommended synthetic routes for 1,1,3,5-Tetramethyl-1H-indene, and how can reaction conditions be optimized?
The synthesis of this compound typically involves alkylation or Friedel-Crafts reactions using indene derivatives as precursors. For example, methyl groups can be introduced via alkylation of indene with methyl halides in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should focus on:
- Temperature control (e.g., 0–25°C to minimize side reactions).
- Solvent selection (e.g., dichloromethane or toluene for better solubility).
- Stoichiometric ratios of reagents to avoid over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from isomers like 1,1,4,5-tetramethyl derivatives .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR data with known indene derivatives (e.g., 1,1,3-Trimethyl-1H-indene shows characteristic methyl singlet peaks at δ 1.2–1.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., expected m/z for C₁₃H₁₈ is 174.28) and fragmentation patterns .
- Gas Chromatography (GC) : Assess purity (>95% by area normalization) and detect co-eluting isomers .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data for substituted indenes?
Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
Q. What strategies are effective for analyzing the regioselectivity of electrophilic substitution in this compound?
The electron-donating methyl groups direct electrophiles to specific positions:
- Nitration : Preferentially occurs at the para position to the most electron-rich methyl substituent.
- Sulfonation : Use kinetic vs. thermodynamic control (e.g., H₂SO₄ at 0°C vs. 80°C) to isolate different regioisomers. Monitor reaction progress via TLC and characterize products using X-ray crystallography (if crystalline) or NOESY NMR to confirm substitution patterns .
Q. How can researchers mitigate safety risks when handling this compound in catalytic studies?
Key safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~200–220°C estimated from analogs) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?
- Perform controlled stability studies: Expose the compound to O₂ or H₂O₂ at varying temperatures (25–60°C) and monitor degradation via GC-MS.
- Identify degradation products (e.g., indenols or ketones) to infer reaction pathways .
- Compare results with structurally similar compounds (e.g., 1,1,3-Trimethylindane, which shows oxidative stability up to 100°C) .
Q. What experimental and computational approaches validate the electronic effects of methyl groups in this compound?
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Compare λₘₐₓ shifts with less substituted indenes to assess conjugation changes.
- Hammett Substituent Constants : Calculate σ values for methyl groups to predict reactivity in aromatic systems .
- Molecular Orbital Simulations : Use software like Gaussian to visualize HOMO/LUMO distributions and predict sites for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
